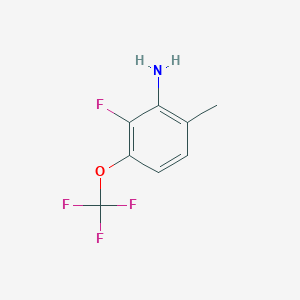
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto a fluorinated aniline derivative. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable trifluoromethoxy source reacts with a fluorinated aniline precursor under basic conditions. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity compound.
化学反应分析
Types of Reactions
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated aniline derivatives.
科学研究应用
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the electron-withdrawing effects of the fluorine atoms, can modulate the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but lacks the methyl group.
2-Methyl-3-(trifluoromethyl)aniline: Similar but lacks the fluorine atom.
2-Fluoro-5-(trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position.
Uniqueness
2-Fluoro-6-methyl-3-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and specific physicochemical characteristics.
属性
分子式 |
C8H7F4NO |
|---|---|
分子量 |
209.14 g/mol |
IUPAC 名称 |
2-fluoro-6-methyl-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-3-5(6(9)7(4)13)14-8(10,11)12/h2-3H,13H2,1H3 |
InChI 键 |
JGAWZUZSUHVELR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)OC(F)(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


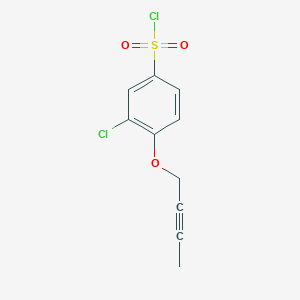
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
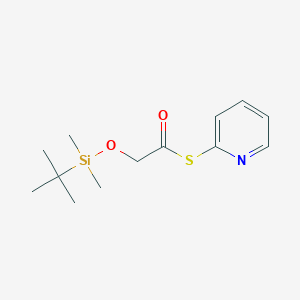
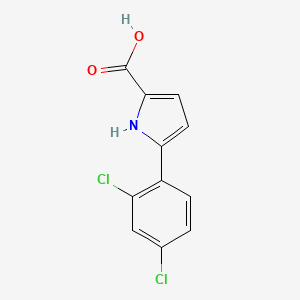
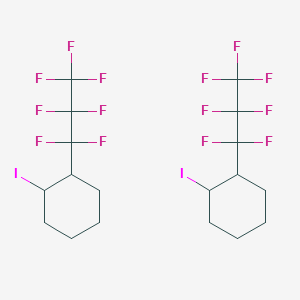
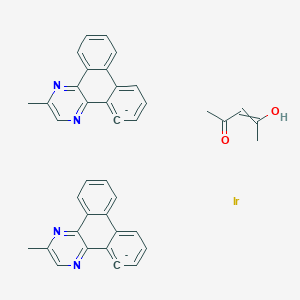
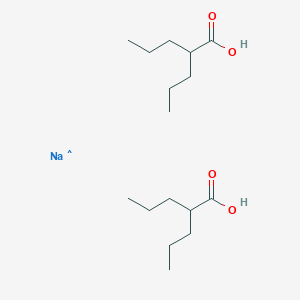
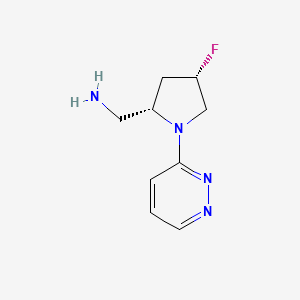

![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
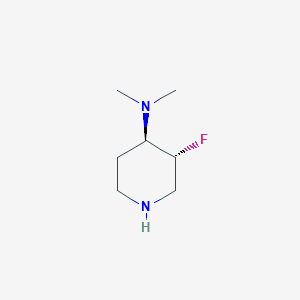
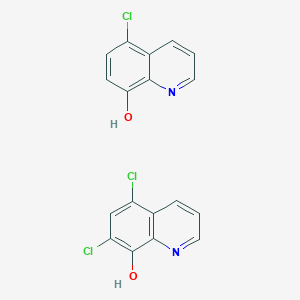
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
